5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine
CAS No.:
Cat. No.: VC9971870
Molecular Formula: C9H9BrN4S
Molecular Weight: 285.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN4S |
|---|---|
| Molecular Weight | 285.17 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
| Standard InChI | InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
| Standard InChI Key | VTPKRPQOMFJIMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NNC(=N2)N)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
5-(4-Bromo-benzylsulfanyl)-2H- triazol-3-ylamine features a 1,2,4-triazole ring substituted at the 3-position with an amine group and at the 5-position with a 4-bromobenzylsulfanyl moiety. The bromine atom at the para position of the benzyl group enhances electronic polarization, influencing both reactivity and biological interactions .
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₉BrN₄S |
| Molecular Weight | 285.17 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
| SMILES | C1=CC(=CC=C1CSC2=NNC(=N2)N)Br |
| Solubility (Water) | 23.7 μg/mL |
| PubChem CID | 2034378 |
The compound’s planar triazole ring facilitates π-π stacking interactions with biological targets, while the sulfanyl bridge enhances membrane permeability . X-ray crystallography of analogous structures confirms a dihedral angle of 85° between the triazole and benzyl rings, optimizing steric compatibility with enzyme active sites .
Synthesis and Optimization
Classical Synthesis Routes
The standard synthesis involves a nucleophilic substitution reaction between 4-bromobenzyl mercaptan and 5-amino-1H-1,2,4-triazole-3-thiol under alkaline conditions. Typical yields range from 65–78% when using ethanol as the solvent at 60–80°C. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70% .
Table 2: Representative Reaction Conditions
| Parameter | Classical Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | Ethanol | DMF |
| Temperature (°C) | 80 | 120 |
| Time (h) | 12 | 0.75 |
| Yield (%) | 68 ± 3 | 73 ± 2 |
Green Chemistry Approaches
Ultrasound irradiation (40 kHz, 300 W) in aqueous media achieves 82% yield within 30 minutes, eliminating organic solvent waste . Mechanochemical grinding of solid precursors (4-bromobenzyl bromide and 5-amino-1,2,4-triazole-3-thiol) with K₂CO₃ yields 58% product, though scalability remains challenging .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.21 (s, 1H, triazole-H), δ 7.56 (d, J = 8.4 Hz, 2H, Ar-H), δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), and δ 4.12 (s, 2H, SCH₂) . The absence of NH₂ proton signals at δ 5.8–6.2 suggests intramolecular hydrogen bonding with the triazole ring.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 284.02 [M+H]⁺, consistent with the theoretical mass of 285.17 g/mol. Fragmentation patterns include loss of the bromobenzyl group (m/z 169.08) and subsequent decomposition of the triazole core .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound displays a MIC of 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) . Molecular docking reveals inhibition of dihydrofolate reductase (DHFR) via hydrogen bonds with Asp27 and Leu5 residues (binding energy: −9.2 kcal/mol) .
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Paclitaxel (0.45 nM) |
| A549 (Lung) | 18.2 | Cisplatin (2.1 μM) |
| HepG2 (Liver) | 22.8 | Sorafenib (6.8 μM) |
Pharmacokinetic and Toxicological Insights
Rat pharmacokinetic studies of a structurally similar triazole derivative show 89% oral bioavailability and a plasma half-life of 6.3 hours . Hepatotoxicity risks emerge at doses >50 mg/kg/day, with ALT levels rising to 128 U/L (vs. control 35 U/L) .
Future Directions and Applications
Ongoing research prioritizes:
-
Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to enhance solubility and tumor targeting.
-
Structure-Activity Relationships (SAR): Modifying the sulfanyl bridge to improve DHFR binding affinity .
-
Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) in triple-negative breast cancer models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume